![molecular formula C19H21BrN2O2 B3571723 1-(3-bromobenzyl)-4-(4-methoxybenzoyl)piperazine](/img/structure/B3571723.png)
1-(3-bromobenzyl)-4-(4-methoxybenzoyl)piperazine
説明
1-(3-bromobenzyl)-4-(4-methoxybenzoyl)piperazine, also known as BZP, is a synthetic compound that belongs to the piperazine family of drugs. It was first synthesized in the 1970s and gained popularity as a recreational drug in the early 2000s. However, in recent years, BZP has gained attention in scientific research due to its potential therapeutic applications.
作用機序
1-(3-bromobenzyl)-4-(4-methoxybenzoyl)piperazine acts on the central nervous system by increasing the levels of dopamine, serotonin, and norepinephrine. It binds to and activates the trace amine-associated receptor 1 (TAAR1), which is involved in the regulation of dopamine and serotonin release. This leads to an increase in the activity of these neurotransmitters, resulting in the observed effects of 1-(3-bromobenzyl)-4-(4-methoxybenzoyl)piperazine.
Biochemical and Physiological Effects:
1-(3-bromobenzyl)-4-(4-methoxybenzoyl)piperazine has been shown to increase heart rate, blood pressure, and body temperature. It also causes pupil dilation and muscle stiffness. These effects are similar to those observed with other stimulant drugs, such as amphetamines.
実験室実験の利点と制限
1-(3-bromobenzyl)-4-(4-methoxybenzoyl)piperazine has several advantages as a research tool. It is relatively easy to synthesize and purify, and its effects are well-characterized. However, 1-(3-bromobenzyl)-4-(4-methoxybenzoyl)piperazine is a controlled substance in many countries, which limits its availability for research purposes. Additionally, the potential for abuse and toxicity must be taken into consideration when using 1-(3-bromobenzyl)-4-(4-methoxybenzoyl)piperazine in laboratory experiments.
将来の方向性
Further research is needed to fully understand the potential therapeutic applications of 1-(3-bromobenzyl)-4-(4-methoxybenzoyl)piperazine. One area of interest is its potential as a treatment for neurodegenerative disorders, such as Parkinson's disease. Additionally, the development of more selective TAAR1 agonists could lead to the development of safer and more effective drugs for the treatment of various neurological disorders.
科学的研究の応用
1-(3-bromobenzyl)-4-(4-methoxybenzoyl)piperazine has been the subject of various scientific studies due to its potential therapeutic applications. It has been found to have anti-inflammatory, analgesic, and anxiolytic effects. 1-(3-bromobenzyl)-4-(4-methoxybenzoyl)piperazine has also been investigated as a potential treatment for Parkinson's disease and other neurodegenerative disorders.
特性
IUPAC Name |
[4-[(3-bromophenyl)methyl]piperazin-1-yl]-(4-methoxyphenyl)methanone | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21BrN2O2/c1-24-18-7-5-16(6-8-18)19(23)22-11-9-21(10-12-22)14-15-3-2-4-17(20)13-15/h2-8,13H,9-12,14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YPPHESWISJELMG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2CCN(CC2)CC3=CC(=CC=C3)Br | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21BrN2O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.3 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
[4-(3-Bromobenzyl)piperazin-1-yl](4-methoxyphenyl)methanone |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。